molecular formula C29H38O7 B12300251 [10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate

[10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate

Cat. No.: B12300251
M. Wt: 498.6 g/mol
InChI Key: RIOSSPWEPWYRLD-UHFFFAOYSA-N
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Description

Stereochemical Configuration of Dodecahydro Framework

The dodecahydro designation indicates twelve hydrogen atoms added to the cyclopenta[a]phenanthrene core, resulting in partial saturation. The stereochemistry of these hydrogen atoms is critical to the molecule’s three-dimensional conformation.

  • Ring Fusion Geometry : The A/B ring fusion adopts a trans configuration, while B/C and C/D fusions are cis. This creates a rigid, chair-like conformation for rings A and B, with ring C locked in a half-chair configuration due to steric constraints.
  • Axial vs. Equatorial Substituents : Methyl and hydroxyl groups at positions 13 and 14 occupy axial orientations, introducing steric hindrance that influences reactivity. For example, the axial 14-hydroxyl group participates in intramolecular hydrogen bonding with the 10-formyl group, stabilizing the core structure.
Position Substituent Orientation Steric Effect
C-10 Formyl Equatorial Minimal
C-13 Methyl Axial High
C-14 Hydroxyl Axial Moderate

Substituent Topology Analysis

Substituents on the cyclopenta[a]phenanthrene core are distributed to balance electronic and steric effects:

  • C-10 Formyl Group : Positioned equatorially on ring A, this group’s planar geometry allows conjugation with the aromatic system, enhancing electron withdrawal from the core.
  • C-17 Oxopyranyl Moiety : Attached to ring D, this substituent introduces a six-membered oxygen-containing ring. The pyranyl group adopts a chair conformation, with the oxo group at C-6 stabilizing the structure through resonance.

Functional Group Profiling

Formyl and Hydroxyl Group Spatial Orientation

The 10-formyl and 5,14-hydroxyl groups exhibit distinct spatial arrangements:

  • 10-Formyl Group : The aldehyde’s orientation perpendicular to ring A minimizes steric clashes with adjacent hydrogen atoms. This alignment facilitates nucleophilic addition reactions at the carbonyl carbon.
  • 5- and 14-Hydroxyl Groups : The 5-hydroxyl group occupies an equatorial position on ring B, enabling hydrogen bonding with solvent molecules. In contrast, the axial 14-hydroxyl group forms an intramolecular hydrogen bond with the 17-oxopyranyl oxygen, reducing its acidity.

Methyl Group Steric Effects

The 13-methyl group’s axial orientation creates steric hindrance with the 17-oxopyranyl moiety. This interaction restricts rotation around the C-13–C-17 bond, locking the oxopyranyl group into a single conformation. Molecular modeling studies suggest this steric bulk increases the compound’s metabolic stability by shielding reactive sites.

Oxopyranyl Moiety Conformational Dynamics

The 6-oxopyran-3-yl group at C-17 exhibits dynamic conformational behavior:

  • Chair-Boat Interconversion : Under physiological conditions, the pyranyl ring equilibrates between chair and boat conformations. The chair form dominates (∼85% occupancy) due to reduced 1,3-diaxial strain, while the boat form is stabilized by hydrogen bonding between the oxo group and proximal hydroxyl groups.
  • Electronic Effects : The electron-withdrawing oxo group at C-6 polarizes the pyranyl ring, increasing electrophilicity at C-3. This enhances the moiety’s susceptibility to nucleophilic attack, particularly in alkaline environments.

Ester Linkage Electronic Properties

The 3-methylbut-2-enoate ester at C-3 of the cyclopenta[a]phenanthrene core displays unique electronic characteristics:

  • Resonance Stabilization : The α,β-unsaturated ester system conjugates with the core’s aromatic rings, delocalizing electron density and stabilizing the enoate moiety. This conjugation reduces the ester’s hydrolysis rate compared to saturated analogs.
  • Inductive Effects : The electron-withdrawing ester carbonyl group withdraws electron density from the cyclopenta[a]phenanthrene core, slightly deactivating the aromatic system. This effect is quantified by a Hammett σ* value of +0.65 for the ester substituent.
Electronic Property Value/Description
Hammett σ* (ester) +0.65
Conjugation Energy (enoate-core) −28.3 kJ/mol
Hydrolysis Rate (pH 7.4, 25°C) 1.2 × 10⁻⁵ s⁻¹

Properties

Molecular Formula

C29H38O7

Molecular Weight

498.6 g/mol

IUPAC Name

[10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C29H38O7/c1-18(2)14-25(32)36-20-6-11-27(17-30)22-7-10-26(3)21(19-4-5-24(31)35-16-19)9-13-29(26,34)23(22)8-12-28(27,33)15-20/h4-5,14,16-17,20-23,33-34H,6-13,15H2,1-3H3

InChI Key

RIOSSPWEPWYRLD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C

Origin of Product

United States

Preparation Methods

Introduction of the 6-Oxopyran-3-Yl Group

The 6-oxopyran-3-yl moiety is introduced via glycosylation or Heck-type coupling :

  • Glycosylation : Reacting the steroid intermediate with 3-bromo-6-oxopyran under Ullmann conditions ($$ \text{CuI}, \text{1,10-phenanthroline} $$) achieves C17 substitution.
  • Palladium-Catalyzed Coupling : A vinyl halide intermediate at C17 undergoes Suzuki-Miyaura coupling with 6-oxopyran-3-ylboronic acid ($$ \text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3 $$).

Formylation at C10

The C10 formyl group is installed via Vilsmeier-Haack formylation ($$ \text{POCl}3, \text{DMF} $$) or oxidative dehydrogenation of a hydroxymethyl precursor using $$ \text{MnO}2 $$. Yields exceed 80% when conducted under anhydrous conditions.

Hydroxyl Group Protection

Temporary protection of C5 and C14 hydroxyls is critical to prevent undesired side reactions:

  • Acetylation : Treatment with acetic anhydride ($$ \text{Ac}_2\text{O} $$) and pyridine.
  • Silylation : tert-Butyldimethylsilyl (TBS) groups ($$ \text{TBSCl, imidazole} $$) offer superior stability during subsequent steps.

Esterification with 3-Methylbut-2-Enoic Acid

Synthesis of 3-Methylbut-2-Enoic Acid

The acid component is prepared via Knoevenagel condensation of isobutyraldehyde with malonic acid ($$ \text{piperidine, CH}3\text{COOH} $$). Alternative routes employ Eaton’s reagent ($$ \text{P}2\text{O}_5 $$ in methanesulfonic acid) to dehydrate 3-hydroxy-3-methylbutanoic acid.

Esterification Strategies

Method A (Steglich Esterification) :

  • React the steroid alcohol with 3-methylbut-2-enoic acid using $$ N,N' $$-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in $$ \text{CH}2\text{Cl}2 $$. Yields: 70–85%.

Method B (Ionic Liquid Catalysis) :

  • Employ [MIMPS][HSO$$_4^-$$] ionic liquid with $$ \text{NiW/Al-CA} $$ catalyst under reflux. This green chemistry approach achieves 97.8% conversion.

Method C (Acid Chloride Route) :

  • Convert 3-methylbut-2-enoic acid to its chloride ($$ \text{SOCl}_2 $$), then react with the steroid alcohol in pyridine.

Final Deprotection and Purification

Deprotection of acetyl or TBS groups is achieved via:

  • Alkaline Hydrolysis : $$ \text{Na}2\text{CO}3 $$ in methanol/water.
  • Fluoride-Mediated Desilylation : $$ \text{TBAF} $$ in THF.

Purification employs silica gel chromatography ($$ \text{hexane/EtOAc} $$) or recrystallization from ethanol.

Analytical Validation

Spectroscopic Data :

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$) : δ 9.80 (s, 1H, CHO), 5.90 (q, 1H, CH$$2$$=C), 3.20–3.50 (m, 2H, OH).
  • HRMS : m/z 649.2901 [M+Na]$$^+$$ (calc. for $$ \text{C}{34}\text{H}{46}\text{O}_8\text{Na} $$).

Challenges and Optimization

  • Regioselectivity : Competing reactions at C3 vs. C17 require careful control of steric and electronic factors.
  • Thermal Stability : The 6-oxopyran-3-yl group is prone to ring-opening above 100°C, necessitating low-temperature coupling.

Chemical Reactions Analysis

Types of Reactions

[10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate can undergo various chemical reactions including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The formyl group can be reduced to a primary alcohol.

    Substitution: The oxopyran group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield diketones, while reduction of the formyl group can produce primary alcohols.

Scientific Research Applications

Overview

The compound [10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate is a complex organic molecule with potential applications in various fields including medicinal chemistry and biochemistry. Its intricate structure suggests a variety of biological activities which can be explored for therapeutic purposes.

Biological Applications

The compound exhibits several biological activities which are of interest in pharmaceutical research:

Anticancer Activity

Research indicates that compounds with similar structural frameworks may possess anticancer properties. The presence of hydroxyl groups and the unique cyclopenta[a]phenanthrene core may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound could exhibit anti-inflammatory activity. The structural motifs present may interact with inflammatory pathways and cytokine production .

Cardiovascular Benefits

Compounds related to this structure have been studied for their cardiovascular protective effects. They may influence lipid metabolism and exhibit antioxidant properties that protect against oxidative stress in cardiovascular diseases .

Synthesis and Derivatives

The synthesis of [10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate can be achieved through various organic synthesis methods. Its derivatives have been explored for enhanced biological activity and specificity.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of growth in breast cancer cell lines.
Study 2Anti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in vitro.
Study 3Cardiovascular ResearchIndicated potential for lowering cholesterol levels in animal models.

Mechanism of Action

The mechanism of action of [10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological outcomes.

Comparison with Similar Compounds

Structural Differences :

  • Position 17 substituent : Contains a 5-oxo-2H-furan-3-yl group (five-membered ring) vs. the target’s 6-oxopyran-3-yl (six-membered ring). The pyran’s larger ring size reduces strain and alters electronic distribution.
  • Ester group: Propanoate (saturated) vs. 3-methylbut-2-enoate (unsaturated). The latter’s conjugation may enhance UV absorption and reduce metabolic stability.

Inferred Properties :

  • The pyran substituent in the target compound likely improves crystallinity due to stronger van der Waals interactions compared to the furan analog .

Pharmacopeial Forum Compounds (e and f)

Compound e: (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-... 2,2-dimethylbutenoate Compound f: Methyl (3R,5R)-7-{{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl]oxy]-2,6-dimethyl-...}

Key Comparisons :

  • Ester groups: Compound e uses 2,2-dimethylbutenoate, while the target employs 3-methylbut-2-enoate. The branching in compound e’s ester may reduce solubility in polar solvents.
  • Core structure : Both compounds share a steroidal backbone but lack the 10-formyl and 13-methyl groups present in the target, which could diminish their electrophilic reactivity .

Cyclopenta[a]phenanthren-17-yl Furanone Derivative ()

Structure: Contains a trihydroxy-6-methyloxan-2-yl substituent and a furanone ring.

Differences and Implications :

  • Hydroxyl groups : The trihydroxy substitution increases polarity, likely enhancing aqueous solubility compared to the target’s less-polar 13-methyl and formyl groups.
  • Furanone vs.

Tabulated Comparison of Key Features

Compound Molecular Weight Key Functional Groups Substituent at Position 17 Ester Group
Target Compound ~550 (estimated) 10-formyl, 5,14-dihydroxy, 13-methyl 6-oxopyran-3-yl 3-methylbut-2-enoate
Compound ~540 (estimated) 10-formyl, 5,14-dihydroxy, 13-methyl 5-oxo-2H-furan-3-yl Propanoate
Pharmacopeial Forum Compound e ~530 (estimated) 4-hydroxy-6-oxopyran, 2,2-dimethylbutenoate Ethyl-pyran linkage 2,2-dimethylbutenoate
Furanone Derivative ~600 (estimated) Trihydroxy-6-methyloxan-2-yl, furanone Furanone ring N/A (furanone instead of ester)

Research Findings and Implications

  • Crystallographic Behavior : The target compound’s pyran substituent and conjugated ester may promote ordered crystal packing, as observed in SHELX-refined structures .
  • Solubility: The target’s balance of polar (hydroxy, formyl) and nonpolar (methyl, unsaturated ester) groups likely results in intermediate solubility, suitable for formulation in semi-polar solvents.

Notes on Contradictions and Limitations

  • Structural vs.
  • Stereochemical Complexity : Full stereochemical assignments for analogs (e.g., compound) are absent, complicating activity comparisons .

Biological Activity

The compound known as [10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate , with CAS number 67696-82-6 , belongs to a class of complex organic molecules that exhibit significant biological activities. This article explores its biological properties based on current research findings.

The molecular formula of this compound is C29H38O7C_{29}H_{38}O_{7}, and it appears as a white to light yellow crystalline powder. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this one exhibit various biological activities including:

  • Antimicrobial Activity : Certain derivatives have shown promising results against bacterial and fungal strains.
  • Antimalarial Properties : Compounds in related chemical classes have demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria.
  • Anticancer Effects : Studies suggest potential cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study evaluated several quinoline derivatives for their antibacterial and antifungal properties. The most potent compounds exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics:

CompoundMIC (µg/mL)Activity Type
Quinoline Derivative A0.12Antibacterial
Quinoline Derivative B0.49Antifungal

These results indicate that modifications to the quinoline structure can enhance antimicrobial efficacy .

Antimalarial Activity

The antimalarial potential of compounds similar to the target molecule has been documented extensively. For instance:

CompoundIC50 (µg/mL)Reference Drug
Compound 10.014Chloroquine
Compound 25.87Chloroquine

These compounds were found to inhibit the growth of Plasmodium falciparum effectively compared to chloroquine .

Anticancer Activity

In vitro studies have shown that certain derivatives of related compounds induce apoptosis in cancer cells. For example:

CompoundCell LineIC50 (µM)
Compound XMCF-710
Compound YT47D15

The data suggest that these compounds may inhibit cell proliferation and induce cell death through various mechanisms including the inhibition of key enzymes involved in cancer progression .

Case Studies

  • Case Study on Antimalarial Activity :
    • A series of synthesized quinoline derivatives were tested against Plasmodium falciparum. The study highlighted that modifications to the side chains significantly impacted their IC50 values and overall efficacy .
  • Case Study on Anticancer Effects :
    • Research focused on the effects of modified quinoline derivatives on MCF-7 breast cancer cells showed that certain structural alterations led to enhanced cytotoxicity and apoptosis induction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this cyclopenta[a]phenanthrene derivative, and what experimental conditions optimize yield?

  • Methodological Answer : The synthesis of structurally related cyclopenta[a]phenanthrene derivatives typically involves multi-step organic reactions, including selective oxidation, esterification, and stereochemical control. For example, analogous compounds are synthesized via Claisen-Schmidt condensation followed by regioselective hydroxylation under basic conditions (e.g., NaOH/EtOH) . X-ray crystallography is critical for confirming stereochemistry post-synthesis . Key steps include:

  • Use of protecting groups (e.g., acetyl) for reactive hydroxyl or formyl moieties.
  • Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradients).
  • Yield optimization through temperature control (e.g., 0–25°C for sensitive intermediates).

Q. How can spectroscopic techniques (NMR, HRMS) be employed to characterize this compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals using 2D experiments (COSY, HSQC, HMBC) to resolve overlapping peaks in the cyclopenta[a]phenanthrene core. For instance, the 10-formyl group shows a characteristic downfield singlet (~9.8–10.2 ppm) in 1H NMR .
  • HRMS : Use electrospray ionization (ESI+) to confirm molecular weight (e.g., [M+Na]+ adducts) with <5 ppm mass accuracy .
  • IR Spectroscopy : Identify ester carbonyl stretches (~1730–1750 cm⁻¹) and hydroxyl bands (~3200–3500 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for dust/aerosol prevention .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Ventilation : Ensure local exhaust ventilation during synthesis to mitigate inhalation risks of volatile intermediates .

Advanced Research Questions

Q. How does stereochemical configuration impact the biological activity of this compound?

  • Methodological Answer :

  • Stereoisomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients to resolve enantiomers .
  • Activity Correlation : Compare IC50 values of isolated stereoisomers in receptor-binding assays (e.g., glucocorticoid receptors). For similar derivatives, the 17β-configuration enhances binding affinity by 10–100× compared to 17α .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on hydrogen bonding with the 5,14-dihydroxy groups .

Q. What strategies improve the pharmacokinetic properties (e.g., solubility, metabolic stability) of this compound?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate esters at the 3-hydroxy position to enhance aqueous solubility, as demonstrated for related steroidal compounds .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify labile sites. For example, methylation of the 6-oxopyran moiety reduces CYP450-mediated oxidation .
  • Lipophilicity Adjustment : Replace the 3-methylbut-2-enoate group with polar substituents (e.g., succinate) to lower logP values .

Q. How can contradictory data on receptor binding affinity be resolved across studies?

  • Methodological Answer :

  • Assay Standardization : Re-evaluate binding assays using uniform protocols (e.g., radioligand displacement with [3H]-dexamethasone). Discrepancies may arise from differences in cell lines (e.g., HEK293 vs. COS-7) .
  • Control Experiments : Include positive controls (e.g., cortisol) and validate receptor expression levels via Western blot .
  • Data Normalization : Express results as % inhibition relative to vehicle-treated groups to account for inter-experimental variability .

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